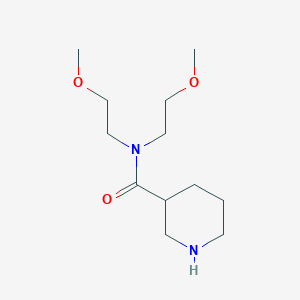![molecular formula C9H15F3N2O B1461417 1-{4-[(2,2,2-三氟乙基)氨基]哌啶-1-基}乙酮 CAS No. 1152717-22-0](/img/structure/B1461417.png)
1-{4-[(2,2,2-三氟乙基)氨基]哌啶-1-基}乙酮
描述
Molecular Structure Analysis
The molecular formula of “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” is C9H15F3N2O. The SMILES string for this compound is NC1CCN(CC1)CC(F)(F)F . The InChI key for this compound is JJGAYYBQGNJNJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” is a solid . The molecular weight of this compound is 224.22 g/mol.科学研究应用
Nucleophilic Aromatic Substitution Reactions
对哌啶衍生物的反应性进行了探讨,包括类似于1-{4-[(2,2,2-三氟乙基)氨基]哌啶-1-基}乙酮的化合物,在亲核芳香取代反应中。这些反应在有机合成中是基础性的,允许将含氮基团引入芳香体系中。这种转化对于药物、农药和先进材料的开发至关重要(Pietra & Vitali, 1972)。
抗肿瘤药物开发
对哌啶衍生物的研究已经发现了新型抗肿瘤药物,表现出对各种癌细胞系的显著细胞毒性。这些化合物表现出肿瘤选择性毒性,并且可以调节多药耐药性,使它们成为癌症治疗的有希望的候选药物。它们的作用方式包括诱导凋亡、产生活性氧自由基和干扰线粒体功能(Hossain et al., 2020)。
多巴胺D2受体配体开发
在神经精神疾病的背景下,多巴胺D2受体(D2R)配体具有治疗潜力。高D2R亲和力的典型药效团包括芳香基、环胺(如哌啶)和亲脂性片段。对哌啶衍生物的研究有助于理解D2R调节的结构要求,这对于治疗精神分裂症和帕金森病等疾病是相关的(Jůza等,2022年)。
民族植物学和植物化学研究
民族植物学研究已经探索了含有哌啶衍生物的植物,以了解它们在传统药用中的用途。例如,对Ehretia laevis的研究突出了各种化合物的存在,包括哌啶,这些化合物有助于其在传统医学中的治疗特性。这类研究为基于天然产物的治疗药物的开发提供了信息(Thakre et al., 2016)。
安全和危害
The compound “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” may pose certain hazards. It has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The safety information includes pictograms GHS07,GHS09 and the signal word is Warning . Hazard statements include H302 - H410 and precautionary statements include P273 - P301 + P312 + P330 .
生化分析
Biochemical Properties
1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby altering the cellular phenotype .
Molecular Mechanism
At the molecular level, 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can alter the levels of specific metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
1-[4-(2,2,2-trifluoroethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-8(3-5-14)13-6-9(10,11)12/h8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFILNMHAELQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)



![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)






